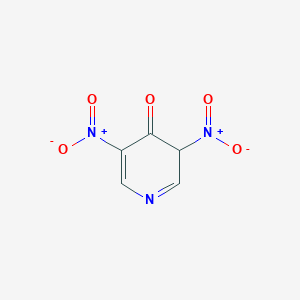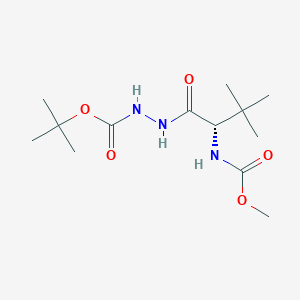
2-Iodoethan-1-amine hydroiodide
Vue d'ensemble
Description
2-Iodoethan-1-amine hydroiodide is a chemical compound with the molecular formula C2H7I2N and a molecular weight of 298.89 g/mol It is a derivative of ethanamine, where an iodine atom is attached to the second carbon of the ethyl chain, and the compound is further complexed with hydroiodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodoethan-1-amine hydroiodide typically involves the reaction of 2-iodoethanamine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The general reaction can be represented as: [ \text{2-Iodoethanamine} + \text{Hydroiodic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include various substituted ethanamines.
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary product is often the corresponding amine.
Applications De Recherche Scientifique
2-Iodoethan-1-amine hydroiodide has several applications in scientific research:
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Industry: It is used in the synthesis of pharmaceuticals and other iodine-containing compounds.
Mécanisme D'action
The mechanism of action of 2-iodoethan-1-amine hydroiodide involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The hydroiodide component can also affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
2-Iodoethanamine: Similar in structure but lacks the hydroiodide component.
Ethanamine: The parent compound without the iodine substitution.
2-Bromoethan-1-amine: A bromine analog with similar reactivity but different halogen properties.
Uniqueness: 2-Iodoethan-1-amine hydroiodide is unique due to the presence of both iodine and hydroiodide, which confer distinct chemical properties and reactivity. The combination of these components makes it particularly useful in specific synthetic and research applications .
Propriétés
IUPAC Name |
2-iodoethanamine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6IN.HI/c3-1-2-4;/h1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGXGGNLUMNZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


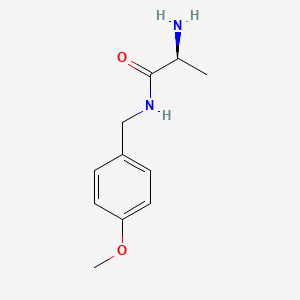

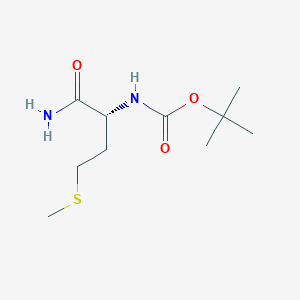
![(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride](/img/structure/B3249823.png)

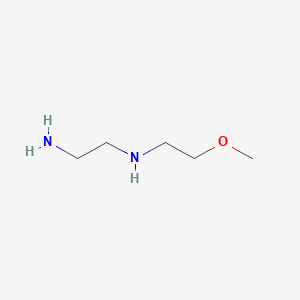

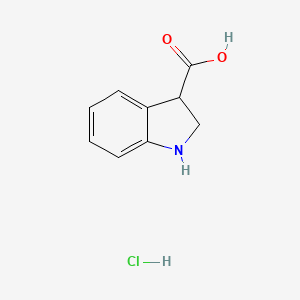



![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B3249887.png)
